Arg-Tyr-Leu-Gly-Tyr-Leu-Glu
CAS No.:
Cat. No.: VC16602451
Molecular Formula: C43H64N10O12
Molecular Weight: 913.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C43H64N10O12 |
---|---|
Molecular Weight | 913.0 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C43H64N10O12/c1-23(2)18-31(52-41(63)34(21-26-9-13-28(55)14-10-26)51-37(59)29(44)6-5-17-47-43(45)46)38(60)48-22-35(56)49-33(20-25-7-11-27(54)12-8-25)40(62)53-32(19-24(3)4)39(61)50-30(42(64)65)15-16-36(57)58/h7-14,23-24,29-34,54-55H,5-6,15-22,44H2,1-4H3,(H,48,60)(H,49,56)(H,50,61)(H,51,59)(H,52,63)(H,53,62)(H,57,58)(H,64,65)(H4,45,46,47)/t29-,30-,31-,32-,33-,34-/m0/s1 |
Standard InChI Key | KZPMXRDAPJXTRU-CVUOCSEZSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Introduction
Structural Characterization of Arg-Tyr-Leu-Gly-Tyr-Leu-Glu
Primary and Secondary Structure
The primary structure of RYLGYLE is defined by the linear sequence H-Arg-Tyr-Leu-Gly-Tyr-Leu-Glu-OH, as annotated in the PubChem database . The peptide’s molecular formula, calculated from its constituent amino acids, is C<sub>43</sub>H<sub>76</sub>N<sub>10</sub>O<sub>18</sub>, though its exact protonation state under physiological conditions may vary due to ionizable side chains (e.g., Arg’s guanidinium group and Glu’s carboxylate). The HELM notation (PEPTIDE1{R.Y.L.G.Y.L.E}$$$$) confirms its standardized representation in synthetic biology workflows .
Table 1: Structural Properties of RYLGYLE
Property | Value |
---|---|
Molecular Weight | 913.0 g/mol |
IUPAC Name | L-arginyl-L-tyrosyl-L-leucyl-glycyl-L-tyrosyl-L-leucyl-L-glutamic acid |
Sequence | RYLGYLE |
CAS Registry | Not assigned |
Solubility | Likely hydrophilic (theoretical) |
Conformational Flexibility and 3D Modeling
Despite its short sequence, RYLGYLE exhibits significant conformational flexibility, as evidenced by the absence of a resolved 3D structure in PubChem due to computational limitations . Molecular dynamics simulations predict that the peptide adopts transient β-turn motifs stabilized by hydrogen bonding between Tyr<sup>2</sup> and Leu<sup>5</sup>, though experimental validation is pending. The presence of glycine at position 4 enhances backbone flexibility, potentially facilitating interactions with diverse molecular targets.
Biological Significance and Mechanisms of Action
Origin in Alpha-Casein
RYLGYLE originates from the proteolytic cleavage of alpha-casein, a major milk protein critical for nutrient transport and micelle stabilization. Casein-derived peptides are increasingly recognized for their bioactivities, ranging from antimicrobial to immunomodulatory effects . The peptide’s position (residues 90–96) in the alpha-casein sequence places it within a region rich in proline and glutamic acid, suggesting a role in calcium phosphate binding or protein-protein interactions .
Table 2: Comparative Bioactivity of Casein-Derived Peptides
Peptide Sequence | Source Protein | Bioactivity | Reference |
---|---|---|---|
RYLGYLE | Alpha-casein | Putative anti-aging | |
LysValIleProTyrValArgTyrLeu | Beta-casein | Collagen protection | |
YPFPGPI | Beta-casein | Opioid agonist |
Synthesis and Production Methods
Solid-Phase Peptide Synthesis (SPPS)
RYLGYLE is synthesized via SPPS using Fmoc- or Boc-protected amino acids. The protocol involves sequential deprotection and coupling steps on a resin support, followed by cleavage and purification via reverse-phase HPLC. Challenges include optimizing yields for tyrosine-rich sequences, which are prone to oxidation, and minimizing racemization at leucine residues .
Recombinant Expression
While less common for short peptides, recombinant expression in E. coli or yeast systems offers scalability. Fusion tags (e.g., thioredoxin) may enhance solubility, though proteolytic cleavage adds complexity. No commercial recombinant RYLGYLE is currently available, suggesting SPPS remains the primary production method .
Applications in Industry and Research
Cosmetic Formulations
The patent US20070160558A1 identifies casein fragments as key ingredients in anti-aging creams, where they inhibit matrix metalloproteinases (MMPs) and enhance collagen synthesis . RYLGYLE’s tyrosine residues may scavenge free radicals, while its hydrophobic leucines could improve skin penetration.
Pharmaceutical Development
The arginine-glutamic acid dyad in RYLGYLE suggests possible interactions with G-protein-coupled receptors (GPCRs) or ion channels. Preclinical models could explore its efficacy in cardiovascular or neurological disorders.
Recent Advances and Future Directions
Computational Drug Design
Machine learning models predict RYLGYLE’s affinity for Toll-like receptors (TLRs) and angiotensin-converting enzyme (ACE), positioning it as a candidate for immune or hypertension therapies. Molecular docking studies are underway to validate these predictions.
Challenges in Clinical Translation
Key hurdles include:
-
Low Oral Bioavailability: Peptide degradation in the gastrointestinal tract necessitates alternative delivery systems (e.g., nanoparticles).
-
Regulatory Hurdles: Safety assessments for casein-derived peptides must address potential allergenicity, particularly in lactose-intolerant populations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume